
5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole, also known as BDFMT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a triazole derivative that contains a bromine atom, two fluorine atoms, and a methyl group. BDFMT has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole involves its binding to the active site of the target enzyme, leading to the inhibition of its activity. The bromine atom in this compound is believed to play a crucial role in its inhibitory activity, as it forms a halogen bond with the enzyme's active site.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing the levels of uric acid in the blood, which is beneficial in the treatment of gout. This compound has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole in lab experiments is its high potency and selectivity, which allows for the precise inhibition of target enzymes. However, one limitation is its relatively low solubility, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for the use of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole in scientific research. One possible application is in the development of new antimicrobial agents, as this compound has been shown to have potent antibacterial and antifungal activity. Another potential direction is in the treatment of neurodegenerative diseases, as this compound has been found to have neuroprotective effects. Additionally, further research could explore the potential of this compound in the treatment of other diseases, such as cancer and cardiovascular disease.
Méthodes De Synthèse
5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole can be synthesized using different methods, including the reaction of 5-Amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with bromine and difluoromethane in the presence of a base. Another method involves the reaction of 5-bromo-3-methyl-1H-1,2,4-triazole with difluoromethyl iodide in the presence of a copper catalyst. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole has been found to exhibit potent inhibitory activity against various enzymes, including xanthine oxidase, monoamine oxidase, and catechol-O-methyltransferase. These enzymes play important roles in various physiological processes, and their inhibition by this compound presents potential therapeutic applications. This compound has also been shown to have antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
5-bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF2N3/c1-10-4(5)8-3(9-10)2(6)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJMGJPWVDXPLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

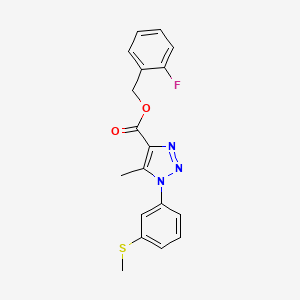

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)
![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)
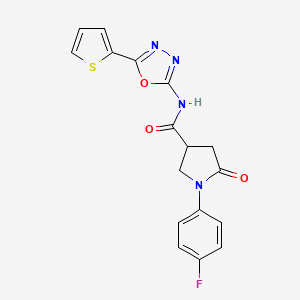
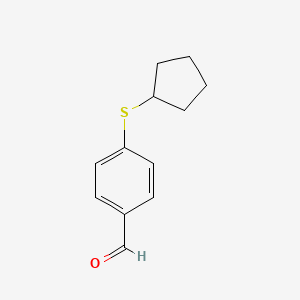
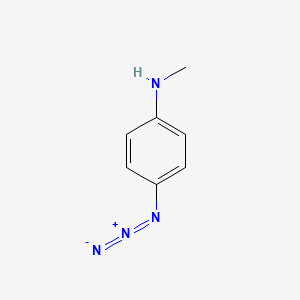

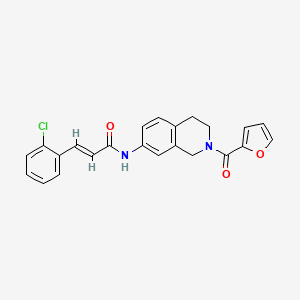

![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)
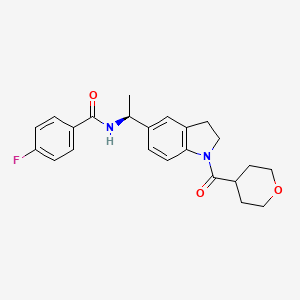

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)